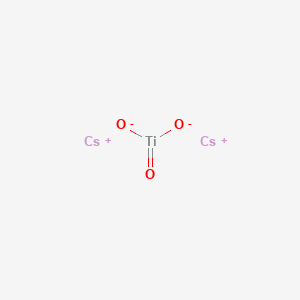

Dicesium;dioxido(oxo)titanium

Description

Chemical Identity: Dicesium; dioxido(oxo)titanium, IUPAC name for lithium titanate (Li₂TiO₃), is an inorganic compound comprising lithium (Li⁺) cations and a titanium-oxo anion framework. It crystallizes in a layered structure where Li⁺ ions occupy interlayer sites, enabling high ionic conductivity and thermal stability .

Properties

IUPAC Name |

dicesium;dioxido(oxo)titanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;;2*-1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIPNNKRGFPONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Cs+].[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.676 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicesium;dioxido(oxo)titanium typically involves the reaction of titanium alkoxides with cesium salts under controlled conditions. One common method is the sol-gel process, where titanium alkoxides are hydrolyzed and condensed in the presence of cesium salts to form the desired compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the final product’s structure and properties .

Industrial Production Methods: Industrial production of this compound can be achieved through chemical vapor deposition (CVD) or hydrothermal methods. These methods allow for the large-scale production of the compound with high purity and consistency. The choice of method depends on the desired application and the specific requirements of the end product .

Chemical Reactions Analysis

Types of Reactions: Dicesium;dioxido(oxo)titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of cesium and titanium atoms.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce titanium dioxide, while reduction reactions may yield lower-valent titanium compounds .

Scientific Research Applications

Dicesium;dioxido(oxo)titanium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including photocatalysis and redox reactions. In biology, the compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery and imaging. In medicine, this compound is explored for its potential in cancer treatment and other therapeutic applications. In industry, the compound is used in the production of advanced materials, such as coatings and nanocomposites .

Mechanism of Action

The mechanism of action of dicesium;dioxido(oxo)titanium involves its ability to undergo photoactivation and redox reactions. Upon exposure to UV light, the compound can generate reactive oxygen species, which can interact with various molecular targets and pathways. This photoactivation process is crucial for its applications in photocatalysis and biomedical fields .

Comparison with Similar Compounds

Comparison with Similar Titanium-Based Compounds

Structural and Compositional Differences

Table 1: Structural and Compositional Comparison

Key Observations:

- Ionic vs. Molecular Structures : Li₂TiO₃ and perovskite titanates (BaTiO₃, SrTiO₃) exhibit extended ionic lattices, whereas titanium-oxo clusters (e.g., {Ti₆}) are discrete molecular units stabilized by organic ligands .

- Cation Influence : In perovskites (BaTiO₃, SrTiO₃), the A-site cation (Ba²⁺, Sr²⁺) size determines phase transitions and dielectric properties. Li₂TiO₃ lacks such phase transitions due to its layered structure .

Table 2: Functional Comparison

Key Findings:

- Photocatalytic Activity: TiO₂ (anatase/rutile) and ligand-stabilized titanium-oxo clusters exhibit superior photocatalytic performance compared to titanates. Clusters with 9-fluorene-carboxylate ligands show enhanced UV/visible activity (e.g., 100% photon-to-current efficiency in TiO₂ photoanodes ).

- Antimicrobial Properties : Titanium-oxo clusters generate reactive oxygen species (ROS), making them effective against Gram-positive bacteria. This property is absent in Li₂TiO₃ and other titanates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.